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Introduction

Famoxadone is a high-performance fungicide belonging to the oxazolidinone class of
chemicals, effective against a broad spectrum of plant pathogens.[1][2][3] Its mode of action
involves the inhibition of the mitochondrial respiratory chain at Complex Ill, thereby disrupting
the energy supply of fungal cells.[1][2] The fungicidal activity of famoxadone is primarily
attributed to its (S)-enantiomer. This guide provides a technical overview of the chemical
structure and a plausible synthesis pathway for (S)-famoxadone, based on available scientific
literature.

Chemical Structure

(S)-famoxadone is chemically known as (S)-5-methyl-5-(4-phenoxyphenyl)-3-
(phenylamino)-1,3-oxazolidine-2,4-dione. Its structure is characterized by a central oxazolidine-
2,4-dione ring, which is substituted at the 3-position with a phenylamino group and at the 5-
position with both a methyl group and a 4-phenoxyphenyl group. The chirality of the molecule
arises from the stereocenter at the 5-position of the oxazolidinone ring.
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Identifier Value

(5S)-5-methyl-5-(4-phenoxyphenyl)-3-

UPAC Name (phenylamino)-1,3-oxazolidine-2,4-dione
CAS Number 131807-57-3 (for racemic mixture)
Molecular Formula C22H18N204

Molecular Weight 374.39 g/mol

Fungicidal Mechanism of Action

Famoxadone is a potent inhibitor of the mitochondrial cytochrome bci complex (Complex I11), a
critical component of the electron transport chain in fungi.[1] By binding to the Qo site of
cytochrome b, famoxadone blocks the transfer of electrons, which in turn inhibits ATP synthesis
and leads to the cessation of fungal growth and spore germination.[2]
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Caption: Mechanism of action of (S)-famoxadone.

Synthesis Pathway

While specific, detailed enantioselective synthesis routes for (S)-famoxadone are not readily
available in the public domain, a plausible synthetic approach can be inferred from the
synthesis of related oxazolidinone compounds and a pyridine analog of famoxadone. A
potential pathway involves the construction of the chiral a-hydroxy acid or a related precursor,
followed by cyclization to form the oxazolidinone ring.
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The following diagram illustrates a generalized, hypothetical pathway for the synthesis of the
core structure of (S)-famoxadone.
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Caption: Generalized synthesis pathway for (S)-famoxadone.

Experimental Protocols

The following are generalized experimental protocols for key transformations that may be
involved in the synthesis of (S)-famoxadone, based on known organic chemistry principles and
the synthesis of similar molecules. It is crucial to note that these are representative procedures
and may require significant optimization for the specific synthesis of (S)-famoxadone.

Asymmetric Cyanohydrin Formation

This step is critical for establishing the stereocenter.
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» Reaction: 4-Phenoxyacetophenone is reacted with a cyanide source (e.g., trimethylsilyl
cyanide) in the presence of a chiral catalyst (e.g., a chiral titanium complex) to
stereoselectively form (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile.

» Reagents and Conditions:

[e]

4-Phenoxyacetophenone (1.0 eq)

o

Trimethylsilyl cyanide (1.2 eq)

[¢]

Chiral catalyst (e.g., (R)-BINOL-Ti complex) (0.1 eq)

Solvent: Dichloromethane

[¢]

o Temperature: -78 °C to room temperature

o Work-up: The reaction is quenched with an aqueous acid solution. The organic layer is
separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography.

Hydrolysis of the Cyanohydrin

o Reaction: The nitrile group of (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile is hydrolyzed to
a carboxylic acid.

» Reagents and Conditions:
o (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile (1.0 eq)
o Concentrated hydrochloric acid
o Temperature: Reflux

o Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent
(e.g., ethyl acetate). The organic extracts are washed with brine, dried, and concentrated to
yield the crude a-hydroxy acid.

Cyclization to form the Oxazolidinone Ring
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e Reaction: The chiral a-hydroxy acid is reacted with phenylhydrazine and a phosgene
equivalent to form the final (S)-famoxadone product.

» Reagents and Conditions:
o (S)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid (1.0 eq)
o Phenylhydrazine (1.1 eq)
o Triphosgene or carbonyldiimidazole (CDI) (1.1 eq)
o Base: Triethylamine or pyridine
o Solvent: Tetrahydrofuran or dichloromethane
o Temperature: 0 °C to reflux

o Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is
purified by recrystallization or column chromatography.

Quantitative Data

Detailed quantitative data for the enantioselective synthesis of (S)-famoxadone is not widely
reported in publicly accessible literature. The following table provides hypothetical target values
for a successful synthesis, based on typical yields and selectivities for similar asymmetric

syntheses.
Parameter Target Value Method of Analysis
Yield (overall) > 60% Gravimetric analysis
Enantiomeric Excess (e.e.) > 98% Chiral HPLC
Purity > 99% HPLC, NMR
Conclusion

(S)-famoxadone is a commercially important fungicide with a well-defined mechanism of
action. While its chemical structure is clearly established, the specific details of its
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enantioselective synthesis are not fully disclosed in the public domain. The generalized
synthesis pathway and experimental protocols provided in this guide are based on established
chemical principles for the synthesis of similar chiral oxazolidinone compounds and are
intended to provide a foundational understanding for researchers in the field. Further process
development and optimization would be required to establish a robust and efficient synthesis of
(S)-famoxadone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1204467?utm_src=pdf-body
https://www.benchchem.com/product/b1204467?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/12475529_Synthesis_and_structural_analysis_of_the_active_enantiomer_of_famoxadone_a_potent_inhibitor_of_cytochrome_bc1
https://patents.google.com/patent/CA2569657C/en
https://patents.google.com/patent/CA2569657C/en
https://pubmed.ncbi.nlm.nih.gov/34313440/
https://pubmed.ncbi.nlm.nih.gov/34313440/
https://www.benchchem.com/product/b1204467#s-famoxadone-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/product/b1204467#s-famoxadone-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/product/b1204467#s-famoxadone-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/product/b1204467#s-famoxadone-chemical-structure-and-synthesis-pathway
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1204467?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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